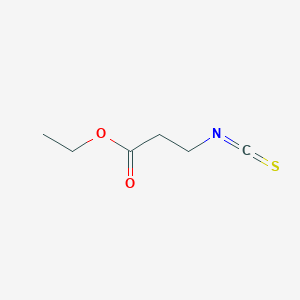

Ethyl 3-isothiocyanatopropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-isothiocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-7-5-10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTRONYNXNYITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335712 | |

| Record name | Ethyl 3-isothiocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-62-4 | |

| Record name | Ethyl 3-isothiocyanatopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17126-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-isothiocyanatopropionate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-isothiocyanatopropionate is a bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its structure, incorporating both an electrophilic isothiocyanate group and a versatile ethyl ester moiety, makes it a valuable tool for bioconjugation, peptide modification, and the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂S | |

| Molecular Weight | 159.21 g/mol | |

| CAS Number | 17126-62-4 | |

| Appearance | Clear colorless to yellow liquid | Thermo Fisher Scientific |

| Boiling Point | 105-107 °C at 12 mmHg (Predicted) | |

| Density | 1.12 g/cm³ (Predicted) | |

| Refractive Index | 1.4995-1.5055 @ 20°C | Thermo Fisher Scientific |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of β-alanine ethyl ester hydrochloride with a thiocarbonylating agent. The following section details a widely applicable experimental protocol.

Experimental Protocol: Synthesis from β-Alanine Ethyl Ester Hydrochloride

This procedure outlines the synthesis of this compound from its readily available precursor, β-alanine ethyl ester hydrochloride, using carbon disulfide and a carbodiimide coupling agent.

Materials:

-

β-Alanine ethyl ester hydrochloride

-

Carbon disulfide (CS₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Neutralization of β-Alanine Ethyl Ester Hydrochloride:

-

Dissolve β-alanine ethyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or DIPEA (1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at room temperature for 30 minutes to yield the free base of β-alanine ethyl ester.

-

-

Formation of the Dithiocarbamate Intermediate:

-

To the solution from step 1, add carbon disulfide (1.1 equivalents) dropwise at 0 °C.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization to this compound:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Synthesis Workflow Diagram

Ethyl 3-isothiocyanatopropionate CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-isothiocyanatopropionate is an organic compound featuring both an ester and an isothiocyanate functional group. The isothiocyanate moiety (–N=C=S) is a highly reactive electrophilic group, making this compound a valuable building block in organic synthesis, particularly for the preparation of a diverse range of sulfur and nitrogen-containing heterocyclic compounds and thiourea derivatives. Isothiocyanates are naturally occurring in many plants of the Brassicaceae family and are known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

-

CAS Number: 17126-62-4[3]

-

Molecular Formula: C₆H₉NO₂S[3]

-

Molecular Weight: 159.21 g/mol [4]

-

IUPAC Name: ethyl 3-isothiocyanatopropanoate[4]

-

Structure:

-

SMILES: CCOC(=O)CCN=C=S

-

InChI: InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-7-5-10/h2-4H2,1H3[3]

-

Chemical Drawing:

-

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Unit |

| Molecular Weight | 159.21 | g/mol |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not readily available | °C |

| Density | Not readily available | g/cm³ |

| Solubility | Soluble in most organic solvents | - |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 3-aminopropionate hydrochloride with a thiocarbonylating agent. A common and effective method utilizes carbon disulfide in the presence of a base, followed by treatment with an activating agent to facilitate the elimination of hydrogen sulfide.

Experimental Protocol: Synthesis from Ethyl 3-aminopropionate hydrochloride

This protocol is a representative method based on general procedures for isothiocyanate synthesis.

Materials:

-

Ethyl 3-aminopropionate hydrochloride

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Ethyl chloroformate or a similar activating agent

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

To a stirred solution of ethyl 3-aminopropionate hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add carbon disulfide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Formation of the Isothiocyanate:

-

Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.

-

Continue stirring at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Chemical Reactivity and Applications

The isothiocyanate group is a versatile functional group that readily reacts with nucleophiles. This reactivity is central to its utility in organic synthesis.

Reaction with Amines to Form Thiourea Derivatives

This compound reacts with primary and secondary amines to form N,N'-disubstituted thiourea derivatives.[5] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiplatelet and anticancer effects.[6][7]

Experimental Protocol: Synthesis of a Thiourea Derivative

-

Reaction Setup:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature. For less reactive amines, gentle heating may be required.[6]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Product Isolation:

-

Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

-

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the isothiocyanate functional group is a well-established pharmacophore with potent anticancer and antimicrobial properties.[1][8]

Anticancer Activity: Isothiocyanates have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[2][9] These effects are often mediated through the modulation of key signaling pathways. For instance, isothiocyanates can inhibit deubiquitinating enzymes (DUBs), leading to the degradation of anti-apoptotic proteins like Mcl-1.[10] They can also induce DNA damage, which is more pronounced in cancer cells due to their less efficient DNA repair mechanisms.[8]

Antimicrobial Activity: Various isothiocyanates have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi, including drug-resistant strains.[11][12] The proposed mechanism involves the disruption of cellular processes and integrity.

The diagram below illustrates a potential signaling pathway through which isothiocyanates can exert their anticancer effects.

Caption: Proposed mechanism of anticancer activity of this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the isothiocyanate (N=C=S) and ester (C=O) functional groups.

-

N=C=S stretch: A broad and very strong absorption is typically observed in the region of 2050-2150 cm⁻¹.

-

C=O stretch (ester): A strong absorption is expected around 1735 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 159.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are as follows:

¹H NMR (in CDCl₃):

-

-O-CH₂-CH₃ (triplet): ~1.25 ppm (3H)

-

-C(=O)-CH₂-: ~2.7 ppm (2H, triplet)

-

-CH₂-NCS: ~3.7 ppm (2H, triplet)

-

-O-CH₂-CH₃ (quartet): ~4.15 ppm (2H)

¹³C NMR (in CDCl₃):

-

-O-CH₂-CH₃: ~14 ppm

-

-C(=O)-CH₂-: ~34 ppm

-

-CH₂-NCS: ~45 ppm

-

-O-CH₂-CH₃: ~61 ppm

-

-N=C=S: ~130 ppm (often a broad signal)[13]

-

-C=O: ~171 ppm

The workflow for a typical synthesis and characterization of a thiourea derivative from this compound is depicted below.

Caption: General workflow for the synthesis and characterization of thiourea derivatives.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biologically relevant thiourea derivatives and heterocyclic systems. Its inherent reactivity, coupled with the known pharmacological potential of the isothiocyanate scaffold, makes it an attractive starting material for drug discovery programs targeting a range of diseases, including cancer and infectious diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. data.virginia.gov [data.virginia.gov]

- 5. wswxtb.ijournals.cn [wswxtb.ijournals.cn]

- 6. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 8. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-isothiocyanatopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-isothiocyanatopropionate belongs to the isothiocyanate (ITC) class of organic compounds, which are recognized for their significant biological activities, including chemopreventive, anti-inflammatory, and antioxidant effects. While direct and extensive research on this compound is limited, its mechanism of action can be thoroughly understood by examining the well-documented activities of the isothiocyanate functional group (-N=C=S). ITCs exert their effects by modulating key cellular signaling pathways, primarily through covalent modification of sulfhydryl groups on proteins. The principal mechanisms include the potent activation of the Keap1-Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Furthermore, ITCs are known to induce apoptosis and cause cell cycle arrest in cancerous cells. This technical guide synthesizes the established mechanisms of isothiocyanates, providing a detailed framework for understanding the biological activities of this compound. It includes summaries of quantitative data for representative ITCs, detailed experimental protocols for assessing these mechanisms, and visualizations of the core signaling pathways.

Core Mechanisms of Isothiocyanate Action

Isothiocyanates are electrophilic compounds that readily react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This reactivity is central to their biological effects.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Isothiocyanates, as electrophiles, can modify specific cysteine residues on Keap1.[1][2] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[1] Consequently, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating their expression.[1][4] These genes include those encoding for Phase II detoxification enzymes and antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][5]

Figure 1: Activation of the Keap1-Nrf2 pathway by isothiocyanates.

Inhibition of NF-κB Inflammatory Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6).[6][7] Isothiocyanates can inhibit this pathway at multiple levels. They have been shown to suppress the degradation of IκBα and inhibit the phosphorylation of IκB kinase (IKK), a key upstream regulator.[6] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating inflammatory gene expression.[6] Synthetic ITCs, including a methyl ester closely related to this compound, have demonstrated potent NF-κB inhibitory activity.[6][8]

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 3. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caspase3 assay [assay-protocol.com]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Ethyl 3-Isothiocyanatopropionate with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-isothiocyanatopropionate is an aliphatic isothiocyanate (ITC) of interest in drug development and chemical biology due to the reactive isothiocyanate moiety. This functional group serves as an electrophile, readily reacting with nucleophilic amino acid residues in proteins. This covalent modification can alter protein structure and function, a mechanism that underpins the biological activity of many isothiocyanates. This technical guide provides a comprehensive overview of the reactivity of this compound with amino acids, focusing on the core chemical principles, experimental methodologies for studying these reactions, and the potential implications for drug development, particularly in the context of cellular signaling pathways.

Core Chemistry of the Reaction

The fundamental reaction between this compound and an amino acid involves the nucleophilic attack of the amino group on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This addition reaction results in the formation of a stable thiourea linkage.

The primary amino groups that react are the N-terminal α-amino group of a peptide or protein and the ε-amino group of lysine residues. The thiol group of cysteine is also a key target for isothiocyanates.

Factors Influencing Reactivity

Several factors govern the rate and specificity of the reaction between this compound and amino acids:

-

pH: The pH of the reaction medium is a critical determinant of reactivity. A basic pH (typically 8.5-9.5) is required to deprotonate the primary amino groups of lysine and the N-terminus, rendering them nucleophilic and reactive towards the isothiocyanate.[1] Conversely, the reaction with the thiol group of cysteine is more favorable at a lower pH range (around 6-8), where the thiol is in its more reactive thiolate form.[2]

-

pKa of the Amino Acid: The pKa of the specific amino group influences its nucleophilicity at a given pH. The N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, making it more reactive at a slightly lower pH.[1]

-

Steric Hindrance: The accessibility of the amino acid residue within a protein structure can affect its ability to react. Buried residues will be less reactive than those exposed on the protein surface. The ethyl propionate group of the reagent itself may also introduce some steric hindrance compared to smaller isothiocyanates.

-

Electronic Effects: The electrophilicity of the isothiocyanate carbon is influenced by the nature of the substituent. Aliphatic isothiocyanates, like this compound, are generally more reactive than aromatic isothiocyanates due to the electron-donating nature of the alkyl group.[3]

Data Presentation: Reactivity of Isothiocyanates

While specific kinetic data for this compound is not extensively available in the literature, a comparative analysis of the reactivity of other common isothiocyanates with the biological nucleophile glutathione (GSH) provides a valuable framework for understanding its potential reactivity. The reaction with GSH is a critical determinant of the cellular uptake and biological activity of isothiocyanates.[3]

| Isothiocyanate | Structure | Second-Order Rate Constant (k) with GSH (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 |

| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 |

Note: This data is for non-enzymatic conjugation. In vivo, glutathione S-transferases (GSTs) can significantly accelerate these reaction rates.[3]

Based on its aliphatic structure, the reactivity of this compound with glutathione and other amino acids is expected to be in a similar range to or potentially higher than that of allyl isothiocyanate and sulforaphane.

Experimental Protocols

Studying the reaction of this compound with amino acids requires precise experimental design and analytical techniques. Below are detailed methodologies for key experiments.

General Protocol for Reacting this compound with an Amino Acid

Objective: To form and characterize the thiourea adduct of this compound and a specific amino acid (e.g., L-lysine).

Materials:

-

This compound

-

L-lysine

-

Reaction Buffer: 0.1 M Sodium Borate buffer, pH 9.0

-

Quenching solution: 1 M Tris-HCl, pH 7.5

-

Anhydrous acetonitrile or DMSO for stock solutions

-

HPLC or LC-MS/MS system for analysis

-

NMR spectrometer for structural confirmation

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of L-lysine in the reaction buffer.

-

Prepare a 1 M stock solution of this compound in anhydrous acetonitrile or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 500 µL of the L-lysine stock solution with the reaction buffer to a final volume of 900 µL.

-

Initiate the reaction by adding 10 µL of the this compound stock solution (final concentration ~10 mM). This provides a molar excess of the isothiocyanate.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

-

Reaction Quenching:

-

To stop the reaction, add 100 µL of the quenching solution. The primary amine in Tris will react with any remaining isothiocyanate.

-

-

Analysis:

-

Analyze the reaction mixture by reverse-phase HPLC or LC-MS/MS to confirm the formation of the product and determine the reaction yield.

-

For structural confirmation, the product can be purified by preparative HPLC and analyzed by ¹H and ¹³C NMR spectroscopy.

-

HPLC Method for Analysis of Adduct Formation

Objective: To separate and quantify the reactants and the thiourea product.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 10 µL

NMR Spectroscopy for Structural Characterization

Objective: To confirm the covalent structure of the purified thiourea adduct.

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆)

-

Spectra: Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Signals:

-

In the ¹H NMR spectrum, look for the disappearance of the primary amine protons of the amino acid and the appearance of new signals corresponding to the thiourea N-H protons.

-

In the ¹³C NMR spectrum, a characteristic signal for the thiourea carbon (C=S) is expected to appear in the range of 180-190 ppm.

-

Mandatory Visualizations

Caption: General reaction mechanism of this compound with an amino acid.

Caption: A typical experimental workflow for studying the reaction.

Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

A significant body of research has established the Keap1-Nrf2 signaling pathway as a primary target for the biological activity of many isothiocyanates.[4] This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Keap1 is a cysteine-rich protein, and several of its cysteine residues are highly reactive towards electrophiles.

Isothiocyanates, acting as electrophiles, can covalently modify these reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Given that this compound is an aliphatic isothiocyanate with a reactive electrophilic center, it is plausible that it can also modulate the Keap1-Nrf2 pathway through covalent modification of Keap1's cysteine residues.

References

- 1. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isothiocyanate Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isothiocyanate chemistry for the covalent modification of proteins. It covers the core principles of the reaction, detailed experimental protocols, quantitative data for reaction optimization, and key applications in research and drug development.

Introduction to Isothiocyanate Chemistry

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. They are well-known for their presence in cruciferous vegetables and their potential health benefits, including anti-cancer and anti-inflammatory properties.[1][2] In the realm of chemical biology and drug development, the electrophilic nature of the central carbon atom in the isothiocyanate moiety makes it a valuable tool for the covalent modification of proteins.[3][4]

The reaction of isothiocyanates with nucleophilic residues on proteins, primarily primary amines and thiols, results in the formation of stable covalent bonds. This property has been widely exploited for various applications, including:

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins for visualization and tracking in techniques like fluorescence microscopy and flow cytometry.[5][6]

-

Protein Sequencing: The Edman degradation, a classic method for N-terminal protein sequencing, utilizes phenyl isothiocyanate (PITC).[7][8]

-

Drug Development: Designing covalent inhibitors that target specific amino acid residues in proteins of therapeutic interest.[9][10]

-

Chemical Proteomics: Developing chemical probes to identify and characterize protein targets of bioactive small molecules.[11]

This guide will delve into the specifics of these reactions and their applications, providing the necessary technical details for researchers to effectively utilize isothiocyanate chemistry in their work.

Reaction Mechanisms and Kinetics

The primary targets for isothiocyanate modification on proteins are the primary amino groups of lysine side chains and the N-terminus, as well as the thiol group of cysteine residues. The reaction conditions, particularly pH, play a crucial role in determining the selectivity and efficiency of the modification.

Reaction with Primary Amines (Lysine and N-terminus)

Isothiocyanates react with non-protonated primary amines to form a stable thiourea linkage.[5][11] This reaction is highly pH-dependent, as the amino group must be in its nucleophilic, deprotonated state (-NH2) to attack the electrophilic carbon of the isothiocyanate.

Caption: Reaction of an isothiocyanate with a primary amine on a protein.

The pKa of the ε-amino group of lysine is approximately 10.5, while the N-terminal α-amino group has a pKa around 8.0-9.0. Therefore, to efficiently label lysine residues, a pH of 9.0 or higher is generally recommended.[2] At a slightly lower pH (around 8.5), some selectivity for the N-terminus can be achieved. The thiourea bond formed is highly stable under physiological conditions.[12]

Reaction with Thiols (Cysteine)

Isothiocyanates can also react with the thiol group of cysteine residues to form a dithiocarbamate linkage.[3][4] This reaction is favored at a slightly acidic to neutral pH (around 6.5-8.0), where the more nucleophilic thiolate anion (-S⁻) is present.

Caption: Reaction of an isothiocyanate with a thiol group on a protein.

The dithiocarbamate bond is generally less stable than the thiourea bond and can be reversible, especially in the presence of other thiols.[11][12] This property can be exploited in certain applications, such as drug delivery systems where the release of the active compound is desired.

Quantitative Data Summary

The efficiency of protein modification with isothiocyanates is influenced by the specific ITC, the target protein, and the reaction conditions. The following table summarizes key quantitative data to guide the design of labeling experiments.

| Isothiocyanate | Target Nucleophile | pH | Second-Order Rate Constant (M⁻¹min⁻¹) | Notes |

| Benzyl Isothiocyanate (BITC) | Glutathione (GSH) | 6.5 | 130 | Non-enzymatic rate. GSTs can significantly increase the rate in vivo.[13] |

| Allyl Isothiocyanate (AITC) | Glutathione (GSH) | 6.5 | 75 | Non-enzymatic rate.[13] |

| Sulforaphane (SFN) | Glutathione (GSH) | 6.5 | 45 | Non-enzymatic rate.[13] |

| Various Isothiocyanates | Cysteine | 6.5-9.5 | Rate increases >12-fold | The rate constant is over 12 times higher at pH 9.5 compared to pH 6.5.[3] |

| Phenyl Isothiocyanate (PITC) | N-terminal amine | ~9.0 | - | The reaction is efficient and forms the basis of Edman degradation.[7] |

| Fluorescein Isothiocyanate (FITC) | Primary amines | 8.5-9.5 | - | Optimal pH range for efficient labeling of lysine residues and N-terminus.[5] |

| Rhodamine B Isothiocyanate (RBITC) | Primary amines | 8.0-9.0 | - | Optimal pH range for labeling.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving isothiocyanate-mediated protein modification.

Caption: A generalized workflow for protein modification using isothiocyanates.

Protocol for Fluorescent Labeling of an Antibody with FITC

This protocol is a general guideline for labeling antibodies with Fluorescein Isothiocyanate (FITC). Optimization of the FITC-to-antibody molar ratio may be necessary for specific antibodies and applications.

Materials:

-

Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Carbonate-bicarbonate buffer (pH 9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

-

Protein Preparation:

-

Dialyze the antibody solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to remove any amine-containing buffers or stabilizers.

-

Adjust the antibody concentration to 2 mg/mL.

-

-

FITC Solution Preparation:

-

Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Protect the solution from light.

-

-

Conjugation Reaction:

-

Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to antibody.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light by wrapping the container in aluminum foil.

-

-

Purification:

-

Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.

-

The labeled antibody will elute in the void volume, while the smaller, unreacted FITC molecules will be retained.

-

Protocol for Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[14]

Procedure:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax, e.g., ~495 nm for FITC).

-

Calculate the molar concentration of the fluorophore using the Beer-Lambert law:

-

Molar conc. of Fluorophore = Amax / (ε_fluorophore * path length)

-

Where ε_fluorophore is the molar extinction coefficient of the fluorophore at its Amax (e.g., ~75,000 M⁻¹cm⁻¹ for FITC at pH 8.0).

-

-

Calculate the corrected absorbance of the protein at 280 nm to account for the absorbance of the fluorophore at this wavelength:

-

Corrected A280 = A280 - (Amax * CF)

-

Where CF is the correction factor (A280 of the free dye / Amax of the free dye; e.g., ~0.35 for FITC).

-

-

Calculate the molar concentration of the protein:

-

Molar conc. of Protein = Corrected A280 / (ε_protein * path length)

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

Calculate the DOL:

-

DOL = Molar conc. of Fluorophore / Molar conc. of Protein

-

Signaling Pathway Modulation: The Keap1-Nrf2 Pathway

Isothiocyanates are potent activators of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[15][16] Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation.

Electrophilic compounds like isothiocyanates can covalently modify specific, highly reactive cysteine residues on Keap1.[1] This modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.

Caption: Mechanism of Keap1-Nrf2 pathway activation by isothiocyanates.

Applications in Research and Drug Development

The unique reactivity of isothiocyanates has led to their widespread use in various fields of research and drug development.

Covalent Inhibitors in Drug Discovery

The ability of isothiocyanates to form stable covalent bonds with specific amino acid residues makes them attractive warheads for the design of covalent inhibitors. By targeting a cysteine or lysine residue in the active site or an allosteric pocket of a protein, isothiocyanates can achieve high potency and prolonged duration of action.[9] This approach has been particularly successful in the development of anticancer agents, as many isothiocyanates have been shown to inhibit the growth of cancer cells by targeting key proteins involved in cell proliferation and survival.[17][18] For example, some isothiocyanates have been identified as inhibitors of tubulin polymerization, a validated target for cancer therapy.[10]

Chemical Probes for Proteomics

Isothiocyanate-based chemical probes are valuable tools in chemical proteomics for the identification and characterization of protein targets. These probes typically contain a reporter tag, such as a fluorophore or a biotin moiety, in addition to the isothiocyanate reactive group. By treating cells or cell lysates with these probes, researchers can covalently label the protein targets of the isothiocyanate. The labeled proteins can then be enriched and identified using techniques like mass spectrometry, providing insights into the mechanism of action of the parent compound.[11]

Edman Degradation for Protein Sequencing

Phenyl isothiocyanate (PITC) is the key reagent in the Edman degradation, a method for determining the N-terminal amino acid sequence of a protein or peptide.[7][8] The process involves the sequential cleavage and identification of the N-terminal amino acid. In each cycle, PITC reacts with the N-terminal amino group under basic conditions to form a phenylthiocarbamoyl derivative. This derivative is then cleaved under acidic conditions, and the resulting phenylthiohydantoin (PTH)-amino acid is identified by chromatography. While largely superseded by mass spectrometry for high-throughput sequencing, Edman degradation remains a valuable tool for N-terminal sequence confirmation and for the analysis of proteins that are difficult to analyze by mass spectrometry.[19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 8. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 15. mdpi.com [mdpi.com]

- 16. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]

- 20. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to Bioconjugation Using Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern biotechnology and pharmaceutical development. Among the diverse chemical strategies available, the use of isothiocyanates for the modification of biomolecules remains a robust and widely adopted method. This technical guide provides a comprehensive overview of the principles, protocols, and practical considerations for employing isothiocyanate chemistry in bioconjugation, with a focus on protein labeling.

Isothiocyanates (R-N=C=S) are highly reactive electrophilic compounds that readily form stable covalent bonds with nucleophilic groups found in biomolecules. Their primary targets are the primary amino groups of proteins, such as the N-terminal α-amino group and the ε-amino group of lysine residues, resulting in the formation of a stable thiourea linkage.[1][2] This reactivity makes them particularly useful for attaching a wide variety of labels, including fluorescent dyes, biotin, and crosslinkers, to proteins and other amine-containing molecules for applications in diagnostics, imaging, and therapeutics.[2][3]

This guide will delve into the reaction mechanism, optimal conditions, experimental protocols, and data analysis pertinent to isothiocyanate-mediated bioconjugation.

Reaction Mechanism and Specificity

The fundamental reaction in isothiocyanate bioconjugation is the nucleophilic attack of a deprotonated primary amine on the electrophilic central carbon atom of the isothiocyanate group. This reaction proceeds efficiently under slightly alkaline conditions to yield a stable thiourea bond.[1][2]

Key Reaction Partners:

-

Isothiocyanate (-N=C=S): The electrophilic component. A wide range of isothiocyanate derivatives are commercially available, with fluorescein isothiocyanate (FITC) being a prominent example for fluorescent labeling.[2][4]

-

Primary Amine (-NH2): The nucleophilic component, typically found on proteins (N-terminus, lysine side chains) and amine-modified oligonucleotides.[2][5]

The pH of the reaction medium is a critical parameter that governs the reaction's efficiency and specificity. For the reaction to occur, the primary amine must be in its unprotonated, nucleophilic state.[4][6]

While isothiocyanates show high reactivity towards primary amines at alkaline pH, they can also react with other nucleophiles. At a lower, more neutral pH (around 6-8), isothiocyanates can react with thiol groups (-SH) present in cysteine residues to form a dithiocarbamate linkage.[5][6] However, this reaction is generally less favorable than the reaction with amines at the optimal pH for amine labeling.

Quantitative Data Summary

The efficiency and outcome of an isothiocyanate conjugation reaction are influenced by several quantitative parameters. The following tables summarize key data for optimizing these reactions.

Table 1: Optimal Reaction Conditions for Isothiocyanate Conjugation to Amines

| Parameter | Recommended Range | Rationale & Notes |

| pH | 9.0 - 9.5 | Ensures primary amines are deprotonated and thus nucleophilic.[7][8] Buffers like sodium carbonate/bicarbonate or borate are recommended.[9][10] Avoid amine-containing buffers like Tris or glycine.[9][11] |

| Temperature | 4°C to Room Temperature (22-25°C) | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation, while room temperature allows for shorter reaction times.[12][13] |

| Reaction Time | 1 - 12 hours | Dependent on temperature, pH, and the specific reactants. Reactions are often carried out for 8-12 hours at 4°C or 1-2 hours at room temperature.[10][12][14] |

| Molar Ratio (Isothiocyanate:Protein) | 5:1 to 10:1 | A molar excess of the isothiocyanate is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein and application.[8][10] |

Table 2: Comparison of Isothiocyanate and NHS Ester Chemistries

| Feature | Isothiocyanates | N-hydroxysuccinimide (NHS) Esters |

| Reactive Group | -N=C=S | -CO-O-N(CO)₂ |

| Target | Primary amines, thiols (at lower pH) | Primary amines |

| Resulting Bond | Thiourea (-NH-CS-NH-) | Amide (-CO-NH-) |

| Bond Stability | Reasonably stable | Highly stable |

| Optimal Reaction pH | 9.0 - 11.0 (for amine specificity)[1][15] | 7.2 - 8.5[1] |

| Reaction Speed | Generally slower than NHS esters[15] | Fast (minutes to a few hours)[15] |

| Primary Side Reaction | Reaction with thiols at neutral pH[15] | Hydrolysis of the ester[1] |

Experimental Protocols

The following sections provide a detailed, generalized protocol for the labeling of proteins with isothiocyanates, using Fluorescein Isothiocyanate (FITC) as a representative example.

Materials and Reagents

-

Purified protein (2-10 mg/mL)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Phosphate-Buffered Saline (PBS), pH 7.4

Protein Preparation

-

Buffer Exchange: If the protein solution contains amine-containing buffers (e.g., Tris, glycine) or sodium azide, it must be exchanged into an amine-free buffer.[9][11] Dialyze the protein solution against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C.[9][12]

-

Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the carbonate-bicarbonate buffer.[9]

FITC Solution Preparation

-

Immediately before use, dissolve the FITC in anhydrous DMSO to a concentration of 1 mg/mL.[11][12] This solution should be prepared fresh for each labeling reaction as FITC is unstable in solution.[2][11]

Conjugation Reaction

-

Addition of FITC: While gently stirring the protein solution, slowly add the FITC solution. A common starting point is to add 50 µL of the 1 mg/mL FITC solution for every 1 mL of a 2 mg/mL protein solution.[12][14] The final concentration of DMSO should be kept below 10% to avoid protein denaturation.[14]

-

Incubation: Incubate the reaction mixture in the dark (FITC is light-sensitive) for 8 hours at 4°C or for 1-2 hours at room temperature with continuous gentle stirring.[10][11][12] Wrapping the reaction vessel in aluminum foil is recommended.[11]

Purification of the Conjugate

-

Removal of Unreacted FITC: It is crucial to remove the unconjugated FITC from the labeled protein. This is typically achieved by size-exclusion chromatography (gel filtration) or dialysis.[9][11]

-

Gel Filtration: Use a column packed with a resin that has an appropriate exclusion limit for the protein of interest (e.g., Sephadex G-25).[9] Equilibrate the column with PBS. Apply the reaction mixture to the column and elute with PBS. The first colored band to elute is the FITC-protein conjugate, followed by the smaller, unreacted FITC molecules.[11][12]

-

Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours to remove the free dye.[2]

-

Characterization of the Conjugate

The degree of labeling (DOL), which represents the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.[2][9]

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for the fluorophore (e.g., ~495 nm for FITC, Amax).[2][9]

-

Calculate Protein Concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:

-

CF is the correction factor for the absorbance of the dye at 280 nm (~0.35 for FITC).[9]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration: Dye Concentration (M) = Amax / ε_dye where:

-

ε_dye is the molar extinction coefficient of the dye at its Amax (~75,000 M⁻¹cm⁻¹ for FITC at 495 nm).[9]

-

-

Calculate Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, a DOL between 2 and 10 is often considered ideal.[2]

Experimental Workflow Visualization

Conclusion

Bioconjugation using isothiocyanates is a powerful and versatile technique for the modification of proteins and other biomolecules. By understanding the underlying chemistry and carefully controlling the reaction parameters, particularly pH, researchers can achieve efficient and specific labeling for a wide array of applications in research, diagnostics, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful implementation of isothiocyanate-based bioconjugation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 4. peptideweb.com [peptideweb.com]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. youdobio.com [youdobio.com]

- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Ethyl 3-isothiocyanatopropionate: A Technical Guide for Use as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-isothiocyanatopropionate is an electrophilic small molecule belonging to the isothiocyanate class of compounds. The isothiocyanate functional group (-N=C=S) is a reactive electrophile that can form covalent bonds with nucleophilic amino acid residues in proteins. This property makes it a valuable tool in chemical biology and drug discovery as a chemical probe for identifying and characterizing protein targets, interrogating biological pathways, and as a warhead in the design of targeted covalent inhibitors.

This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and experimental considerations for the use of this compound as a chemical probe.

Chemical Properties

Below is a summary of the key chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 17126-62-4 | [1][2] |

| Molecular Formula | C6H9NO2S | [1][2][3] |

| Molecular Weight | 159.21 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 75-76 °C at 8 mmHg | [1] |

| Density | 1.12 g/mL | [1] |

| Refractive Index | 1.5014 | [1] |

| Solubility | Reacts with water. Soluble in chlorinated and aromatic hydrocarbons. Miscible in ethanol and ether. | [4][5] |

| Stability and Storage | Moisture sensitive. Store in a cool, dry, and well-ventilated place under an inert atmosphere. | [6][7] |

Synthesis

The synthesis of isothiocyanates, including this compound, typically proceeds through the formation of a dithiocarbamate salt from a primary amine, followed by desulfurization.[6][8] A common route for the preparation of this compound involves the reaction of ethyl 3-aminopropanoate with carbon disulfide in the presence of a base to form the dithiocarbamate, which is then treated with a desulfurizing agent such as ethyl chloroformate.[7]

Synthesis Workflow

Reactivity and Mechanism of Action

The utility of this compound as a chemical probe stems from the electrophilic nature of the isothiocyanate group. This functional group reacts with soft nucleophiles, most notably the thiol group of cysteine residues and the ε-amino group of lysine residues within proteins.[9]

The reaction is pH-dependent:

-

Reaction with Cysteine (pH 6-8): Under neutral to slightly acidic conditions, the thiol group of cysteine is the preferred nucleophile, attacking the central carbon of the isothiocyanate to form a dithiocarbamate adduct.[9]

-

Reaction with Lysine (pH 9-11): In more alkaline conditions, the deprotonated ε-amino group of lysine becomes a more potent nucleophile, leading to the formation of a thiourea adduct.[9]

Covalent Labeling Mechanism

Hypothetical Reactivity Data

| Target Residue | Apparent Second-Order Rate Constant (k_app, M⁻¹s⁻¹) | pH |

| Cysteine | 10 - 100 | 7.4 |

| Lysine | 1 - 10 | 7.4 |

| Cysteine | 50 - 500 | 8.5 |

| Lysine | 20 - 200 | 9.5 |

Experimental Protocols

The following are generalized protocols for the use of this compound as a chemical probe. Specific concentrations, incubation times, and conditions should be optimized for each biological system and experimental goal.

Protein Labeling for Target Identification

This protocol describes a typical workflow for identifying protein targets of this compound in a complex biological sample using a chemoproteomic approach.[8][9][10]

Materials:

-

Cell lysate or tissue homogenate

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-azide or fluorophore-azide

-

Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysate in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

-

Probe Incubation: Treat the proteome (e.g., 1 mg/mL) with this compound at various concentrations (e.g., 1-100 µM) or a DMSO vehicle control. Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Click Chemistry: Add biotin-azide or a fluorescent-azide reporter tag, followed by the click chemistry catalyst solution. Incubate for 1 hour at room temperature to attach the reporter tag to the probe-modified proteins.

-

Enrichment (for Biotin Tag): Add streptavidin-coated beads to the biotin-labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer). Analyze the enriched proteins by SDS-PAGE followed by silver staining, Western blotting for a candidate protein, or by in-gel digestion and mass spectrometry for proteome-wide identification.

Chemoproteomics Workflow for Target Identification

Data Analysis and Interpretation

Mass Spectrometry Data Analysis

The primary method for identifying the protein targets and specific sites of modification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

Data Acquisition and Processing:

-

Bottom-up Proteomics: Enriched proteins are digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[11]

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using software such as MaxQuant, SEQUEST, or Mascot.

-

Modification Identification: The search parameters must include a variable modification corresponding to the mass of this compound (159.035 Da) on cysteine and lysine residues.

Example Mass Spectrum Interpretation

A successful identification of a modified peptide will show a series of b- and y-ions that confirm the peptide sequence, with a mass shift on the modified residue corresponding to the mass of the probe.

| Parameter | Description |

| Precursor m/z | The mass-to-charge ratio of the intact modified peptide. |

| Charge State | The charge of the peptide ion. |

| Fragment Ions (b and y series) | A series of ions generated by fragmentation of the peptide backbone, used to determine the amino acid sequence. |

| Mass Shift | An increase in the mass of a fragment ion containing the modified residue, equal to the mass of the probe. |

Applications in Drug Discovery and Chemical Biology

This compound and similar isothiocyanate-based probes have several applications:

-

Target Identification and Validation: Identifying the molecular targets of bioactive compounds.

-

Covalent Inhibitor Development: Serving as a starting point or "warhead" for the design of targeted covalent inhibitors.[12][13][14]

-

Enzyme Activity Profiling: As a component of activity-based protein profiling (ABPP) probes to assess the activity of specific enzyme families.[15]

-

Mapping Ligandable Sites: Identifying accessible and reactive cysteine or lysine residues on a protein's surface.

Signaling Pathway Analysis

Isothiocyanate compounds have been shown to modulate various signaling pathways, often through the covalent modification of key regulatory proteins.[16][17][18] Probes like this compound can be used to investigate these pathways.

Example Signaling Pathway: Apoptosis Induction

Many isothiocyanates induce apoptosis in cancer cells. This can occur through the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and modulation of the mitochondrial pathway.[19][20]

Example Signaling Pathway: AMPK/mTORC1 Regulation

Isothiocyanates can also impact cellular metabolism and protein synthesis by modulating the AMPK/mTORC1 signaling cascade.[17]

Conclusion

This compound is a versatile chemical probe with significant potential for application in chemical biology and drug discovery. Its ability to covalently modify cysteine and lysine residues allows for the identification and characterization of protein function in complex biological systems. While further experimental characterization of its specific reactivity is warranted, the principles and protocols outlined in this guide provide a solid foundation for its use in elucidating biological mechanisms and as a tool in the development of novel therapeutics.

References

- 1. 3-Amino-3-iminopropanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CySP3-96 Enables Scalable, Streamlined, and Low-Cost Sample Preparation for Cysteine Chemoproteomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets [mdpi.com]

- 15. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanates induce autophagy and inhibit protein synthesis in primary cells via modulation of AMPK-mTORC1-S6K1 signaling pathway, and protect against mutant huntingtin aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: Novel Applications for Ethyl 3-isothiocyanatopropionate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-isothiocyanatopropionate, a sulfur-containing organic compound, is emerging as a molecule of significant interest with a wide array of potential applications, particularly in the realms of pharmaceuticals and agricultural sciences. This technical guide provides an in-depth exploration of its core properties, potential mechanisms of action, and detailed experimental protocols, offering a foundational resource for professionals seeking to innovate in their respective fields.

Core Chemical and Physical Properties

This compound is characterized by the chemical formula C₆H₉NO₂S and a molecular weight of 159.21 g/mol . A clear understanding of its physicochemical properties is paramount for its application in experimental settings.

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₉NO₂S | - | --INVALID-LINK-- |

| Molecular Weight | 159.21 | g/mol | --INVALID-LINK-- |

| CAS Number | 17126-62-4 | - | --INVALID-LINK-- |

| Purity | ≥98% | % | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound.

Novel Applications in Drug Discovery and Development

The isothiocyanate (-N=C=S) functional group is a well-established pharmacophore, renowned for its potent anticancer and anti-inflammatory activities. While direct experimental data for this compound is nascent, the broader class of isothiocyanates provides a strong rationale for its investigation in these areas.

Anticancer Therapeutics

Isothiocyanates are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of enzymes crucial for cancer cell survival.[1][2][3] The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic residues on proteins, such as cysteine and lysine, thereby modulating their function.[4]

Potential Signaling Pathways:

-

Apoptosis Induction: Isothiocyanates can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases essential for apoptosis.[2] Key signaling molecules in this pathway include Bcl-2 family proteins and caspases-3 and -8.[2]

-

Cell Cycle Arrest: Many isothiocyanates have been shown to arrest cancer cells in the G2/M phase of the cell cycle, preventing their proliferation.[1]

-

Enzyme Inhibition: A significant mechanism of action for isothiocyanates is the inhibition of enzymes such as deubiquitinating enzymes (DUBs) and histone deacetylases (HDACs), which are often dysregulated in cancer.[5][6]

Anti-inflammatory Agent

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Isothiocyanates have demonstrated significant anti-inflammatory properties. For instance, certain isothiocyanates can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a major role in inflammation.[7][8]

Potential Signaling Pathways:

-

COX-2 Inhibition: By inhibiting COX-2, this compound could reduce the production of prostaglandins, which are key mediators of inflammation.[8]

-

NF-κB Pathway Modulation: The transcription factor NF-κB is a central regulator of inflammation. Isothiocyanates can modulate this pathway, leading to a decrease in the expression of pro-inflammatory genes.[9]

Antimicrobial Applications

Isothiocyanates have shown broad-spectrum antimicrobial activity against various pathogens.[10][11] This suggests that this compound could be explored as a novel antimicrobial agent, particularly in an era of increasing antibiotic resistance.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific investigation of this compound.

Synthesis of this compound

A method for synthesizing ethyl 3,3-diethoxypropanoate, a related compound, involves the acylation of an enol ether followed by a haloform reaction, which could potentially be adapted.[12]

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Viability:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity Assessment

COX-2 Inhibition Assay:

-

Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the enzyme (human recombinant COX-2) and substrate (arachidonic acid) solutions according to the manufacturer's instructions.

-

Incubation: Incubate the COX-2 enzyme with various concentrations of this compound for a specified time at 37°C.[8]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Future Directions

The exploration of this compound is in its early stages. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating its activity against a wider range of cancer cell lines, inflammatory models, and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: Assessing its efficacy and safety in animal models of cancer and inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity.

This technical guide serves as a starting point for unlocking the full potential of this compound. Its unique chemical structure, combined with the well-documented activities of the isothiocyanate class, positions it as a promising candidate for the development of novel therapeutics and other valuable chemical applications.

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Ethyl 3-isothiocyanatopropionate in Research Buffers

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-isothiocyanatopropionate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data on its solubility in common research buffers, this document outlines the known aqueous solubility, discusses critical factors affecting the stability and solubility of isothiocyanates, and provides a detailed experimental protocol for determining its solubility in buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES.

Quantitative Solubility Data

Direct, experimentally determined solubility data for this compound in specific research buffers is not extensively reported in publicly available literature. However, a calculated water solubility value provides a foundational estimate.

| Solvent | Solubility (mol/L) | Solubility (g/L) | Solubility (mg/mL) | Source |

| Water (Calculated) | 0.074 | 11.78 | 11.78 | Cheméo (log10WS = -1.13)[1] |

Note: The molecular weight of this compound is 159.21 g/mol [1][2]. The provided water solubility is a calculated value and should be used as an estimation. Actual experimental values in buffers may vary depending on pH, ionic strength, and temperature. Isothiocyanates can also react with water and other nucleophiles, which can affect solubility measurements over time.

Factors Influencing Isothiocyanate Solubility and Stability in Aqueous Buffers

The solubility and stability of isothiocyanates like this compound in aqueous solutions are influenced by several factors:

-

pH: The pH of the buffer is a critical parameter. Isothiocyanates can undergo different reactions depending on the pH. For instance, at neutral pH, they are more likely to be stable or form dithiocarbamates, while at low pH, they can rearrange into nitriles[3]. For some isothiocyanates, a neutral pH of 7.0 in a phosphate buffer has been shown to be optimal for their stability and conversion from their precursors[3].

-

Temperature: Temperature can affect both the rate of dissolution and the stability of the compound. Higher temperatures can increase solubility but may also accelerate degradation.

-

Buffer Composition: The components of the buffer itself can potentially interact with the isothiocyanate group. It is crucial to use freshly prepared buffers and to assess the stability of the compound in the chosen buffer over the time course of an experiment.

Experimental Protocol for Determining Solubility

A widely accepted method for determining the solubility of a compound is the saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[4] This protocol is adapted for the determination of this compound solubility in a research buffer of choice.

Materials and Equipment

-

This compound

-

Selected research buffer (e.g., PBS, TRIS, HEPES)

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess should be visually apparent.

-

Add a known volume of the selected research buffer to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-